molecular formula C18H18F3N3O3 B11077650 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide

2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide

Cat. No.: B11077650
M. Wt: 381.3 g/mol
InChI Key: BMRYNDMWSFNIIE-UHFFFAOYSA-N
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Description

2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a methoxy group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethanol, which is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzaldehyde, while reduction of the carbonyl group can produce 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)aniline.

Scientific Research Applications

2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-chlorophenyl)carbamoyl]amino}ethyl)benzamide
  • 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-fluorophenyl)carbamoyl]amino}ethyl)benzamide
  • 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-bromophenyl)carbamoyl]amino}ethyl)benzamide

Uniqueness

The uniqueness of 2-methoxy-N-(2,2,2-trifluoro-1-{[(4-methylphenyl)carbamoyl]amino}ethyl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the trifluoromethyl group can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18F3N3O3

Molecular Weight

381.3 g/mol

IUPAC Name

2-methoxy-N-[2,2,2-trifluoro-1-[(4-methylphenyl)carbamoylamino]ethyl]benzamide

InChI

InChI=1S/C18H18F3N3O3/c1-11-7-9-12(10-8-11)22-17(26)24-16(18(19,20)21)23-15(25)13-5-3-4-6-14(13)27-2/h3-10,16H,1-2H3,(H,23,25)(H2,22,24,26)

InChI Key

BMRYNDMWSFNIIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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